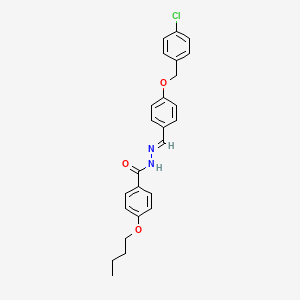

4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

CAS No.: 767310-31-6

Cat. No.: VC16112161

Molecular Formula: C25H25ClN2O3

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 767310-31-6 |

|---|---|

| Molecular Formula | C25H25ClN2O3 |

| Molecular Weight | 436.9 g/mol |

| IUPAC Name | 4-butoxy-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |

| Standard InChI | InChI=1S/C25H25ClN2O3/c1-2-3-16-30-23-14-8-21(9-15-23)25(29)28-27-17-19-6-12-24(13-7-19)31-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+ |

| Standard InChI Key | GFZKQJWKJXTKLX-WPWMEQJKSA-N |

| Isomeric SMILES | CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

Introduction

4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. Hydrazides are derivatives of hydrazine where one or more hydrogen atoms are replaced by organic groups. This compound is notable for its complex structure and potential applications in various scientific fields, particularly in medicinal chemistry.

Potential Applications

Research into the properties and applications of 4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is ongoing, with a focus on its efficacy in medicinal chemistry. The compound's structure suggests potential biological activities, including antimicrobial and anticancer properties, similar to other hydrazide derivatives.

| Potential Application | Rationale |

|---|---|

| Antimicrobial activity | Presence of chlorobenzyl moiety, which may interact with microbial targets |

| Anticancer activity | Structural features that could inhibit cancer cell growth |

Spectroscopic Analysis

Detailed spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would provide insights into the compound's structure and purity. These analyses are crucial for confirming the chemical structure and identifying any impurities.

Comparison with Other Compounds

Other compounds, such as those derived from benzohydrazides, have shown promising biological activities. For example, derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have demonstrated anti-tubercular activity . This suggests that hydrazide-based compounds can be tailored for specific biological targets.

Future Research Directions

Further studies are required to elucidate the specific pathways and interactions of 4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide within biological systems. This includes detailed mechanistic studies and in vitro/in vivo testing to confirm its potential applications in medicine. Additionally, optimizing the synthesis process for practical use in various fields is essential for advancing research on this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume